Broad-Spectrum Antimicrobial Potency and Resistance Avoidance Compared to Conventional Antibiotics
Protegrin-1 demonstrates a broad-spectrum MIC range of 0.12 to 2 µg/mL against diverse Gram-positive and Gram-negative pathogens, including MRSA and P. aeruginosa, and achieves a >3 log10 reduction in viable CFU within 15 minutes. This rapid bactericidal action contrasts sharply with conventional antibiotics like norfloxacin and gentamicin, against which P. aeruginosa developed significant resistance (10- and 190-fold MIC increases, respectively) under the same serial passage conditions where PG-1 showed no resistance development after 18 subcultures [1].
| Evidence Dimension | Antimicrobial Activity and Resistance Development |
|---|---|
| Target Compound Data | MIC: 0.12–2 µg/mL against MRSA and P. aeruginosa; >3 log10 CFU reduction in ≤15 min; No resistance after 11-18 subcultures |
| Comparator Or Baseline | Norfloxacin: 85-fold MIC increase in MRSA; Gentamicin: 190-fold MIC increase in P. aeruginosa; Norfloxacin: 10-fold MIC increase in P. aeruginosa |
| Quantified Difference | PG-1 showed no change in MIC under conditions where conventional antibiotics developed up to a 190-fold increase in resistance. |
| Conditions | In vitro MIC assays, time-kill kinetics in Mueller-Hinton broth, and serial passage resistance studies. |
Why This Matters
This evidence supports the selection of PG-1 for research targeting recalcitrant MDR infections where rapid kill and a high barrier to resistance are critical experimental parameters.
- [1] Steinberg, D. A., et al. (1997). Protegrin-1: a broad-spectrum, rapidly microbicidal peptide with in vivo activity. Antimicrobial Agents and Chemotherapy, 41(8), 1738-1742. View Source
